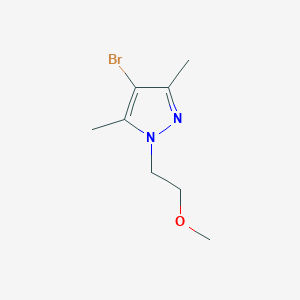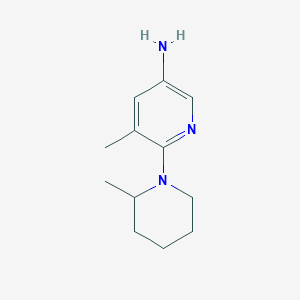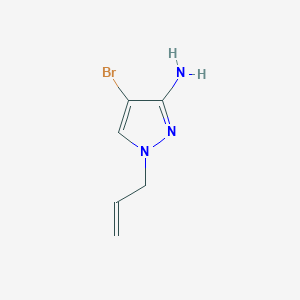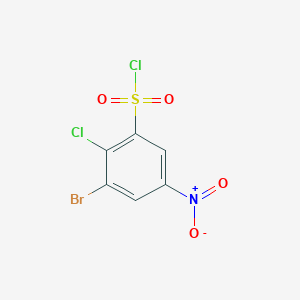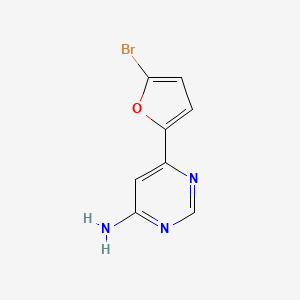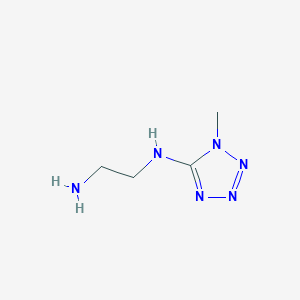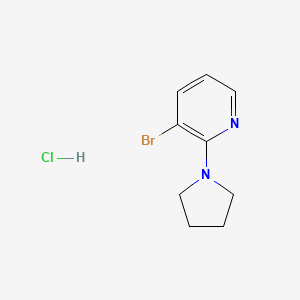
3-Bromo-2-pyrrolidinopyridine, HCl
Vue d'ensemble
Description
3-Bromo-2-pyrrolidinopyridine hydrochloride, also known by its CAS Number 1345471-58-0, is a chemical compound with a molecular weight of 263.56 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of similar compounds like 3-bromo-2-Hydroxypyridine (3-Br-2HyP) has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Applications De Recherche Scientifique
Bromination of Pyridines
The bromination of pyridines has been a foundational reaction in synthetic chemistry. For instance, Hertog, Does, and Landheer (2010) demonstrated that heating pyridine in fuming sulfuric acid with bromine leads to the formation of 3-bromopyridine, a reaction with minimal formation of dibromopyridines. This process highlights the utility of bromination reactions in achieving selective halogenation of pyridine derivatives, which are crucial intermediates in the synthesis of complex organic compounds (Hertog, Does, & Landheer, 2010).
Preparation of Arylboronic Acids
Li et al. (2002) developed an improved protocol for preparing 3-pyridylboronic acid from 3-bromopyridine through a lithium-halogen exchange and "in situ quench" technique. This method was further evaluated on other aryl halides for the preparation of arylboronic acids. The study showcases the importance of 3-bromopyridine derivatives in synthesizing boronic acids, which are valuable in cross-coupling reactions for constructing biologically active molecules and materials science applications (Li et al., 2002).
Directed Deprotonation-Transmetalation
Karig, Spencer, and Gallagher (2001) explored the regioselective C-4 deprotonation of 3-bromopyridine, followed by Li/Zn transmetalation and Pd-mediated coupling processes. This methodology provides a flexible entry to 4-substituted and 3,4-disubstituted pyridines, demonstrating the critical role of 3-bromopyridine derivatives in the directed functionalization of pyridines for the synthesis of complex molecular architectures (Karig, Spencer, & Gallagher, 2001).
Antibacterial Activity of Pyridine Derivatives
Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate for synthesizing new cyanopyridine derivatives with significant antimicrobial activity against a variety of bacteria. The study not only highlights the synthetic utility of bromopyridine derivatives but also their potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Suzuki Cross-Coupling Reactions
Ahmad et al. (2017) described the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, showcasing the utility of bromopyridine compounds in facilitating cross-coupling reactions. This study underscores the significance of these derivatives in creating molecules with potential applications in materials science and biology (Ahmad et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-2-pyrrolidin-1-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5H,1-2,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMIKIWJODQUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-pyrrolidinopyridine, HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



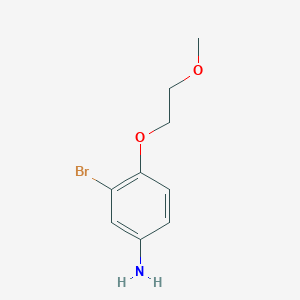
amine](/img/structure/B1527304.png)
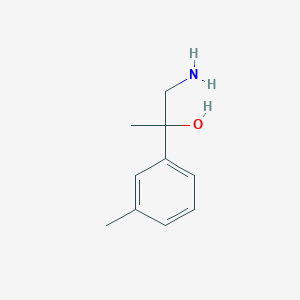
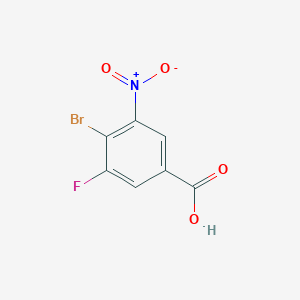
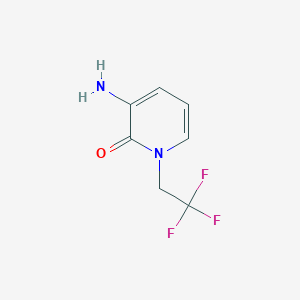
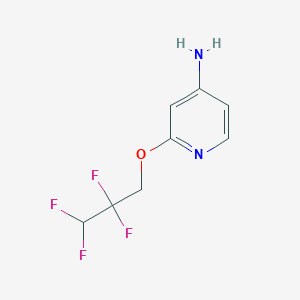
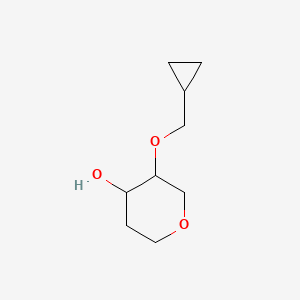
![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)
